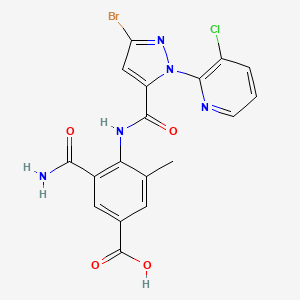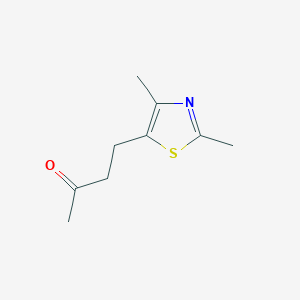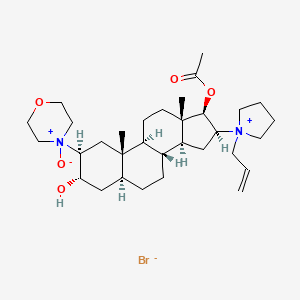
Rocuronium Bromide N-Oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rocuronium Bromide N-Oxide is a derivative of Rocuronium Bromide, which is a non-depolarizing neuromuscular blocking agent used in modern anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation . This compound retains the core structure of Rocuronium Bromide but includes an additional N-oxide functional group, which may alter its chemical and pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Rocuronium Bromide N-Oxide typically involves the oxidation of Rocuronium Bromide. A common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to introduce the N-oxide group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing the use of hazardous reagents and solvents .
化学反应分析
Types of Reactions: Rocuronium Bromide N-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can revert the N-oxide group back to the original amine.
Substitution: Nucleophilic substitution reactions can occur at the N-oxide group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of this compound typically yields Rocuronium Bromide .
科学研究应用
Rocuronium Bromide N-Oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study the effects of N-oxide functional groups on chemical reactivity and stability.
Biology: Investigated for its potential effects on cellular processes and interactions with biological molecules.
Medicine: Explored for its potential use as a neuromuscular blocking agent with modified pharmacokinetic properties.
Industry: Utilized in the development of new pharmaceuticals and chemical products
作用机制
Rocuronium Bromide N-Oxide exerts its effects by interacting with nicotinic acetylcholine receptors at the neuromuscular junction. It acts as a competitive antagonist, blocking the action of acetylcholine and preventing muscle contraction. The presence of the N-oxide group may influence its binding affinity and duration of action compared to Rocuronium Bromide .
相似化合物的比较
Rocuronium Bromide: The parent compound, widely used as a neuromuscular blocking agent.
Vecuronium Bromide: Another non-depolarizing neuromuscular blocker with a similar structure but different pharmacokinetic properties.
Pancuronium Bromide: A longer-acting neuromuscular blocker with a different chemical structure.
Uniqueness: Rocuronium Bromide N-Oxide is unique due to the presence of the N-oxide functional group, which may alter its chemical reactivity, pharmacokinetics, and pharmacodynamics compared to other neuromuscular blocking agents .
属性
分子式 |
C32H53BrN2O5 |
|---|---|
分子量 |
625.7 g/mol |
IUPAC 名称 |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2-(4-oxidomorpholin-4-ium-4-yl)-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide |
InChI |
InChI=1S/C32H53N2O5.BrH/c1-5-12-33(13-6-7-14-33)27-20-26-24-9-8-23-19-29(36)28(34(37)15-17-38-18-16-34)21-32(23,4)25(24)10-11-31(26,3)30(27)39-22(2)35;/h5,23-30,36H,1,6-21H2,2-4H3;1H/q+1;/p-1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-;/m0./s1 |
InChI 键 |
LVPWPQUWQOUKSZ-FMCCZJBLSA-M |
手性 SMILES |
CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)[N+]5(CCOCC5)[O-])C)C)[N+]6(CCCC6)CC=C.[Br-] |
规范 SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)[N+]5(CCOCC5)[O-])C)C)[N+]6(CCCC6)CC=C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



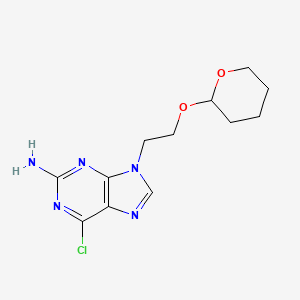
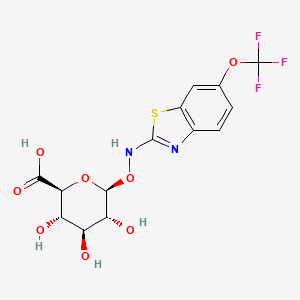

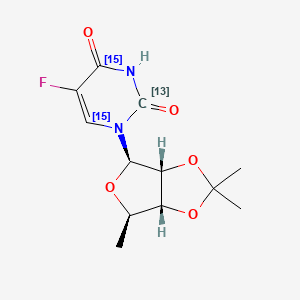
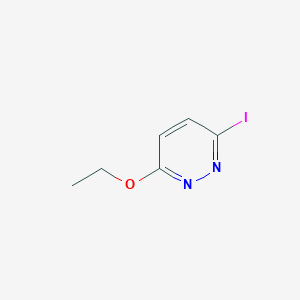
![Methyl 2-methylsulfonyl-7-pyridin-2-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13857517.png)
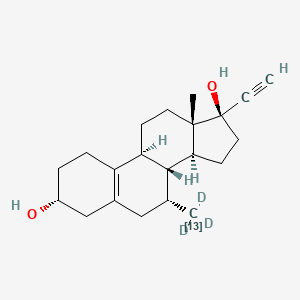
![1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide](/img/structure/B13857532.png)
